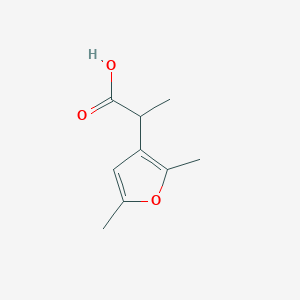

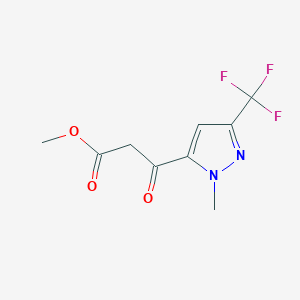

![molecular formula C14H14FN5 B1440124 3-(3-氟苯基)-7-肼基-2,5-二甲基吡唑并[1,5-a]嘧啶 CAS No. 1204296-94-5](/img/structure/B1440124.png)

3-(3-氟苯基)-7-肼基-2,5-二甲基吡唑并[1,5-a]嘧啶

描述

“3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot to generate intermediate 30 or 36, then deprotection was performed to generate the key intermediate 32 or 38, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point of a compound can be determined . The 1 H-NMR and 13 C-NMR can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .科学研究应用

吡唑并[1,5-a]嘧啶支架在药物发现中的应用

吡唑并[1,5-a]嘧啶支架与本化合物密切相关,是药物发现领域的特权结构。将其纳入类药物候选物中显示出广泛的药用特性,包括抗癌、中枢神经系统药剂、抗感染、抗炎和放射诊断应用。合成策略和构效关系 (SAR) 研究有助于使用该支架开发潜在的候选药物,突出了其在药物化学中的重要性(S. Cherukupalli等人,2017年)。

光电材料开发

对嘧啶衍生物的研究,包括吡唑并[1,5-a]嘧啶核心,已扩展到光电子领域。这些化合物已被用于开发电子设备、发光元件、光电转换元件和图像传感器的材料。将它们纳入π-扩展共轭体系对于创建新型光电材料很有价值,展示了吡唑并[1,5-a]嘧啶环在制药应用之外的多功能性(G. Lipunova等人,2018年)。

嘧啶作为选择性抑制剂的合成

具有嘧啶支架的合成化合物,包括吡唑并[1,5-a]嘧啶等变体,已被确定为各种分子靶标的选择性抑制剂,例如p38丝裂原活化蛋白(MAP)激酶。这些化合物通过精心设计和合成,表现出有效的抑制活性和选择性,这对于开发针对炎性疾病的治疗剂至关重要(T. Scior等人,2011年)。

用于吡喃嘧啶合成的杂化催化剂

与目标化合物密切相关的吡喃嘧啶核心,由于其更广泛的合成应用和生物利用度,对于医药和制药行业至关重要。使用杂化催化剂(包括有机催化剂和金属催化剂)开发5H-吡喃[2,3-d]嘧啶支架,说明了药物发现中化学多功能性和开发先导分子的潜力(Mehul P. Parmar等人,2023年)。

吡唑并[1,5-a]嘧啶中的区域定向

吡唑并[1,5-a]嘧啶合成中的区域定向和区域选择性对于确定最终化合物的生物活性至关重要。了解吡唑并[1,5-a]嘧啶结构中不同基团的亲核性可以指导合成更有效的化合物,这对于药物化学至关重要(M. Mohamed等人,2019年)。

作用机制

Target of Action

Pyrimidine derivatives are known to interact with a variety of targets in the body. They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The interaction of pyrimidine derivatives with their targets often results in the inhibition of these targets, leading to changes in cellular processes. For example, when protein kinases are inhibited, this can affect cell growth and other related processes .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways. For instance, they can impact the pathways involving protein kinases, leading to changes in cell growth and metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidine derivatives can vary widely and would depend on the specific structure of the compound .

Result of Action

The result of the action of pyrimidine derivatives can vary depending on the specific targets and pathways they affect. For example, if they inhibit protein kinases, this could result in decreased cell growth .

Action Environment

The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature .

安全和危害

The safety and hazards of pyrimidine derivatives can be determined through safety data sheets. For instance, the safety data sheet for “3-(3-Fluorophenyl)propionic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

未来方向

The future directions for the research on pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave way to long await discovery in therapeutic medicine for future drug design .

属性

IUPAC Name |

[3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5/c1-8-6-12(18-16)20-14(17-8)13(9(2)19-20)10-4-3-5-11(15)7-10/h3-7,18H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKXRZYSIFVYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157557 | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

1204296-94-5 | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

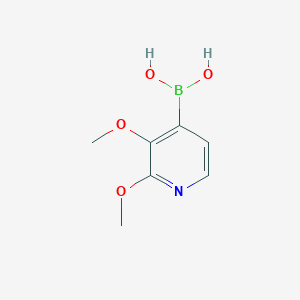

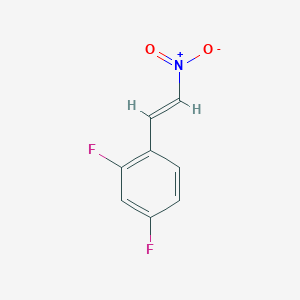

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

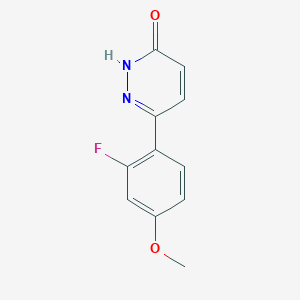

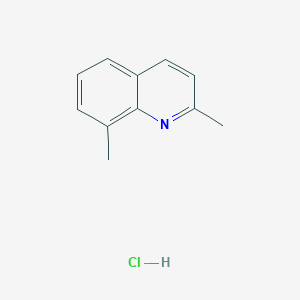

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

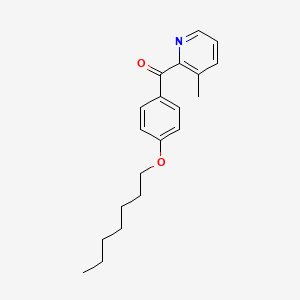

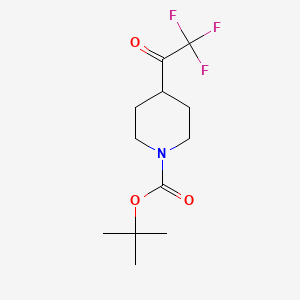

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)